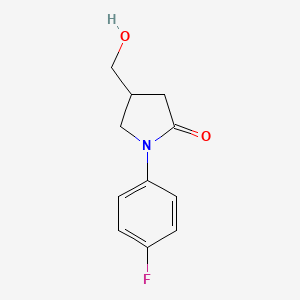
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
Übersicht
Beschreibung
The compound "1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one" is a heterocyclic compound that contains a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a hydroxymethyl group. This structure is related to various compounds synthesized for pharmaceutical and material science applications. The presence of the fluorophenyl group is a common motif in medicinal chemistry due to its ability to modulate biological activity and improve metabolic stability .
Synthesis Analysis
The synthesis of related fluorophenyl pyrrolidine derivatives often involves multistep reactions starting from commercially available materials. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination step . Another example is the synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine, which includes a deoxyfluorination step to install the C-F bond . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired fluorinated pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of fluorophenyl pyrrolidine derivatives can be quite complex, with the potential for various conformations and stereochemistry. For example, the crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, shows a planar conformation except for the pyrrolidin ring, which adopts an envelope conformation . This indicates that the molecular structure of "1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one" would likely be influenced by the substituents and could exhibit interesting conformational properties.
Chemical Reactions Analysis
The fluorophenyl group in pyrrolidine derivatives can participate in various chemical reactions, often serving as a key functional group in the synthesis of biologically active compounds. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . These reactions are crucial for constructing the complex molecular architecture required for the desired biological activity.
Physical and Chemical Properties Analysis
Fluorophenyl pyrrolidine derivatives exhibit a range of physical and chemical properties that are important for their applications. For instance, the electrochromic properties of conducting polymers can be enhanced by copolymerization with fluorophenyl pyrrolidine derivatives, as demonstrated by the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene . The physical properties such as color change, transparency, contrast, and switching time are critical for the performance of electrochromic devices. The chemical stability and reactivity of the fluorophenyl group also play a significant role in the overall properties of these compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design and Kinase Inhibition
- Compounds with imidazole scaffolds, including those with a 4-fluorophenyl ring, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. This review emphasizes the design, synthesis, and activity studies of such compounds, highlighting their potential in pharmacophore design for kinase inhibition (Scior et al., 2011).
Stereochemistry and Pharmacological Profile
- The stereochemistry of phenylpiracetam and its derivatives, which share the pyrrolidin-2-one core, has been explored for their effect on cognitive functions and memory processes. The review discusses the direct relationship between the configuration of stereocenters and the biological properties of these compounds, indicating the significance of stereochemistry in enhancing pharmacological profiles (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
- Pyrrolidine, a core component of the compound of interest, is widely used in medicinal chemistry to develop treatments for human diseases. This review reports on bioactive molecules featuring the pyrrolidine ring, emphasizing its role in increasing molecular three-dimensionality and contributing to stereochemical complexity. The versatility of the pyrrolidine scaffold in drug discovery is showcased, along with strategies for its functionalization (Li Petri et al., 2021).
Supramolecular Chemistry
- Calixpyrrole scaffolds, related to pyrrolidinone structures through heterocyclic chemistry, have been utilized in the self-assembly of supramolecular capsules. This review highlights recent results in the development of these capsules, illustrating the potential of pyrrolidinone and related structures in creating complex molecular architectures (Ballester, 2011).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-8(7-14)5-11(13)15/h1-4,8,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSOFTSQOBDPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

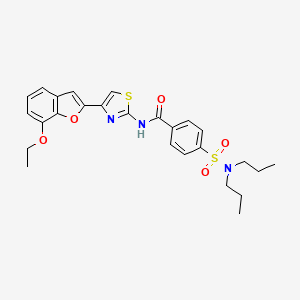
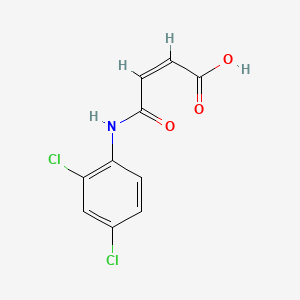
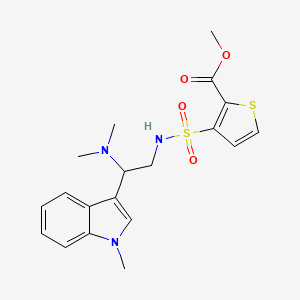
![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)
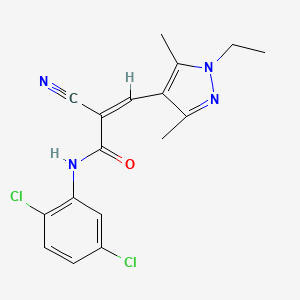
![Phenylmethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2524999.png)
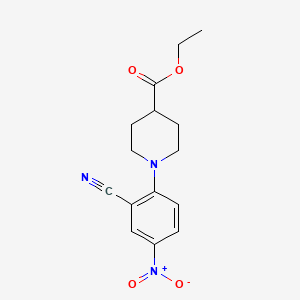
![4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2525001.png)

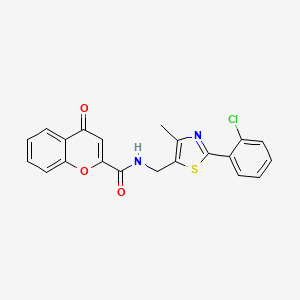
![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)